4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride
CAS No.:
Cat. No.: VC13439908
Molecular Formula: C11H16Cl3N3S
Molecular Weight: 328.7 g/mol
* For research use only. Not for human or veterinary use.
![4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride -](/images/structure/VC13439908.png)
Specification
Molecular Formula | C11H16Cl3N3S |
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Molecular Weight | 328.7 g/mol |
IUPAC Name | 4-piperazin-1-ylthieno[3,2-c]pyridine;trihydrochloride |
Standard InChI | InChI=1S/C11H13N3S.3ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;;;/h1-3,8,12H,4-7H2;3*1H |
Standard InChI Key | SDIORWUUIMGTCR-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=NC=CC3=C2C=CS3.Cl.Cl.Cl |
Canonical SMILES | C1CN(CCN1)C2=NC=CC3=C2C=CS3.Cl.Cl.Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 4-(1-piperazinyl)thieno[3,2-c]pyridine trihydrochloride is C₁₁H₁₄Cl₃N₃S, with an average molecular mass of 255.76 g/mol . The base structure consists of a fused thiophene-pyridine ring system (thieno[3,2-c]pyridine) substituted at the 4-position with a piperazine group. The trihydrochloride salt form introduces three chloride ions, which improve aqueous solubility and crystallinity.
Key Structural Features:
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Thieno[3,2-c]pyridine Core: A bicyclic system comprising a thiophene ring fused to a pyridine ring at the 3,2-position. This arrangement confers aromaticity and planar geometry, facilitating π-π interactions in biological targets .
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Piperazine Substituent: A six-membered ring with two nitrogen atoms at positions 1 and 4. The basicity of the piperazine nitrogen (pKa ~9.5) enables protonation under physiological conditions, enhancing binding to acidic residues in enzymes or receptors .
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Trihydrochloride Salt: The addition of three HCl molecules increases polarity, with a calculated partition coefficient (LogP) of 2.10 for the free base, suggesting moderate lipophilicity .
Synthesis and Chemical Reactivity
The synthesis of 4-(1-piperazinyl)thieno[3,2-c]pyridine trihydrochloride typically involves multi-step routes starting from simpler heterocyclic precursors. Key methodologies include:
Condensation and Cyclization
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Thienopyridine Formation: Reaction of thiophene derivatives with nitriles or carbonyl compounds under acidic conditions generates the thieno[3,2-c]pyridine scaffold. For example, HCl-catalyzed condensation of ethyl 2-aminothiophene-3-carboxylate with isonicotinonitrile yields intermediate pyrimidinones, which are subsequently chlorinated .
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Piperazine Introduction: Nucleophilic substitution at the 4-position of the chlorinated thienopyridine intermediate using piperazine in refluxing ethanol or acetonitrile affords the base compound. The trihydrochloride salt is formed via treatment with excess HCl .
Regiochemical Control
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Microwave-Assisted Synthesis: Microwave irradiation improves reaction efficiency and regioselectivity. For instance, monochloride displacement on dichloro intermediates with piperazine in N-methyl-2-pyrrolidone (NMP) at 200°C produces the desired regioisomer in high yield .
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 255.76 g/mol | |
Density | 1.256 g/cm³ | |
Boiling Point | 422.2°C (at 760 mmHg) | |
Flash Point | 209.1°C | |
Polar Surface Area (PSA) | 56.4 Ų | |
Solubility | Soluble in water, DMSO, ethanol |
The compound’s solubility profile makes it suitable for in vitro and in vivo studies, though its hygroscopic nature necessitates anhydrous storage conditions .
Future Directions and Research Gaps
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